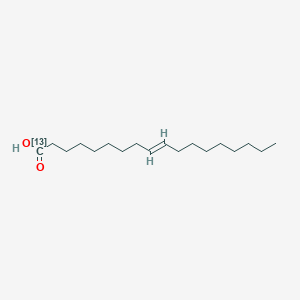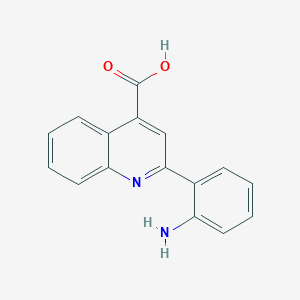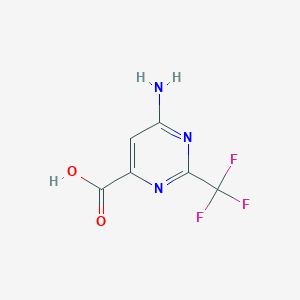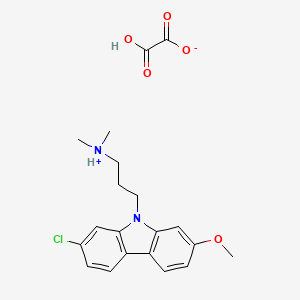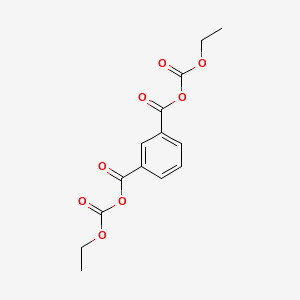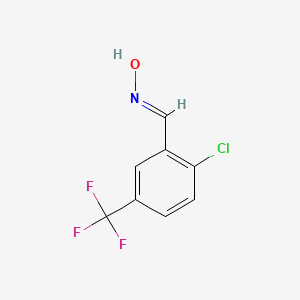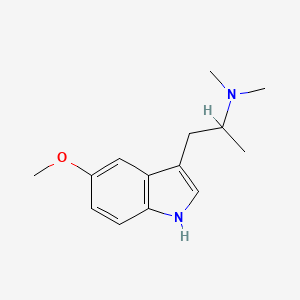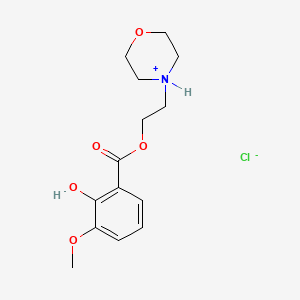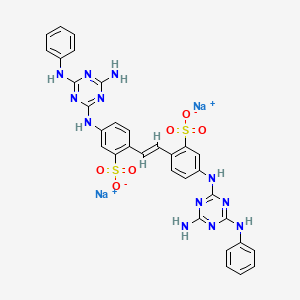
Iodosilver;trimethylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iodosilver;trimethylphosphane, also known as trimethylphosphine-silver iodide complex, is a chemical compound with the molecular formula C₃H₉AgIP. It is a coordination complex consisting of silver iodide and trimethylphosphine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iodosilver;trimethylphosphane typically involves the reaction of silver iodide with trimethylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
AgI+P(CH3)3→AgI(P(CH3)3
Properties
CAS No. |
12389-34-3 |
|---|---|
Molecular Formula |
C3H9AgIP |
Molecular Weight |
310.85 g/mol |
IUPAC Name |
iodosilver;trimethylphosphane |
InChI |
InChI=1S/C3H9P.Ag.HI/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 |
InChI Key |
UEZMPJVLYIQMMG-UHFFFAOYSA-M |
Canonical SMILES |
CP(C)C.[Ag]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
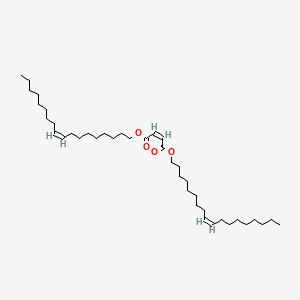
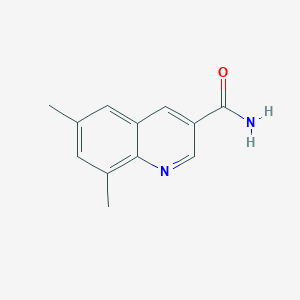
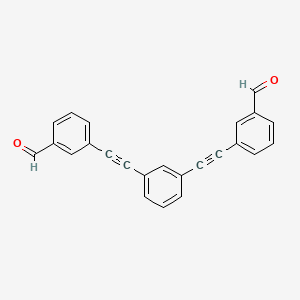
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
